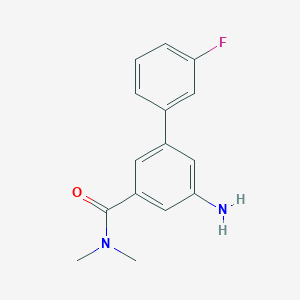
5-Amino-3'-fluorobiphenyl-3-carboxylic acid dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide is an organic compound with the molecular formula C15H15FN2O. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of an amino group, a fluorine atom, and a carboxylic acid dimethylamide group makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide typically involves multiple steps, starting from commercially available biphenyl derivatives. The process may include:
Nitration: Introduction of a nitro group to the biphenyl structure.
Reduction: Conversion of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor.
Amidation: Formation of the carboxylic acid dimethylamide group through reaction with dimethylamine and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid dimethylamide group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The carboxylic acid dimethylamide group can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2’-fluorobiphenyl-3-carboxylic acid dimethylamide
- 5-Amino-3’-chlorobiphenyl-3-carboxylic acid dimethylamide
- 5-Amino-3’-bromobiphenyl-3-carboxylic acid dimethylamide
Uniqueness
5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
3-amino-5-(3-fluorophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-18(2)15(19)12-6-11(8-14(17)9-12)10-4-3-5-13(16)7-10/h3-9H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXNCGSNUYJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B8123466.png)
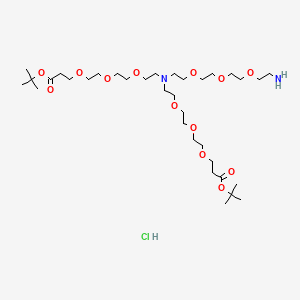
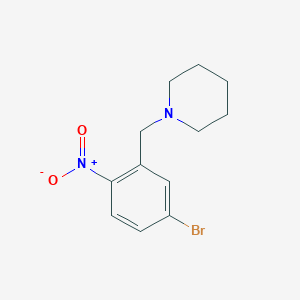
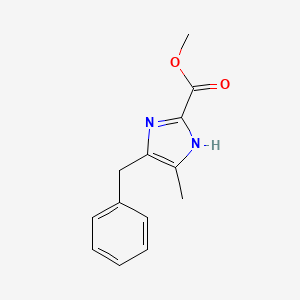
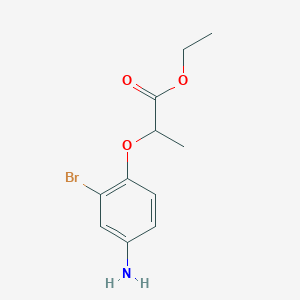
![4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123494.png)

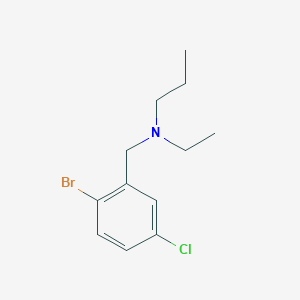
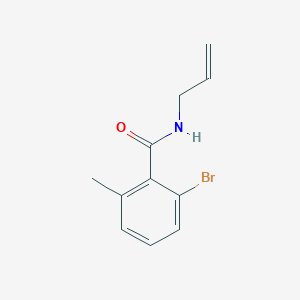
![4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8123528.png)
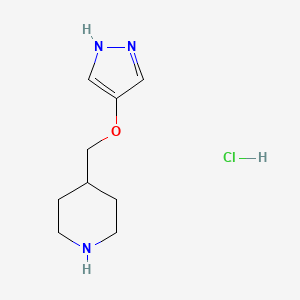
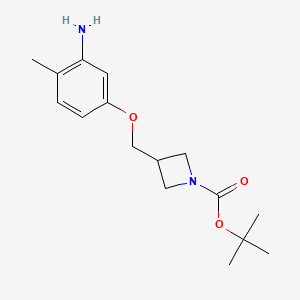
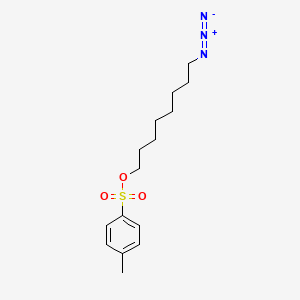
![1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone](/img/structure/B8123550.png)
